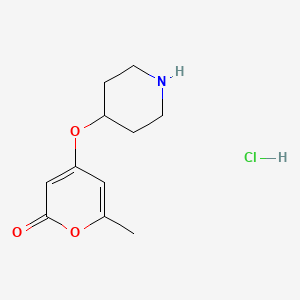
6-methyl-4-(piperidin-4-yloxy)-2H-pyran-2-one hydrochloride
Overview
Description
6-methyl-4-(piperidin-4-yloxy)-2H-pyran-2-one hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MP4OX and is a potent vasodilator that has been shown to improve tissue oxygenation in animal models.
Mechanism Of Action
The mechanism of action of 6-methyl-4-(piperidin-4-yloxy)-2H-pyran-2-one hydrochloride involves the activation of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). This, in turn, leads to the relaxation of smooth muscle cells and vasodilation, resulting in improved tissue oxygenation.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-methyl-4-(piperidin-4-yloxy)-2H-pyran-2-one hydrochloride are primarily related to its vasodilatory properties. It has been shown to improve tissue oxygenation and reduce ischemia-reperfusion injury in animal models. This compound has also been shown to improve plant growth and yield in various crops.
Advantages And Limitations For Lab Experiments
The advantages of using 6-methyl-4-(piperidin-4-yloxy)-2H-pyran-2-one hydrochloride in lab experiments include its potent vasodilatory properties and its ability to improve tissue oxygenation. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research on 6-methyl-4-(piperidin-4-yloxy)-2H-pyran-2-one hydrochloride. These include:
1. Further studies on its potential use in the treatment of pulmonary hypertension and other cardiovascular diseases.
2. Investigation of its potential use as a plant growth regulator in various crops.
3. Exploration of its potential use in other fields, such as environmental remediation and industrial applications.
4. Development of novel synthesis methods for improved yield and purity.
5. Investigation of its potential toxicity and environmental impact.
Conclusion:
In conclusion, 6-methyl-4-(piperidin-4-yloxy)-2H-pyran-2-one hydrochloride is a promising compound with potential applications in various fields. Its vasodilatory properties and ability to improve tissue oxygenation make it a promising tool in the medical field, while its potential use as a plant growth regulator offers exciting possibilities for sustainable agriculture. Further research is needed to fully understand the potential of this compound and to develop new applications and synthesis methods.
Scientific Research Applications
6-methyl-4-(piperidin-4-yloxy)-2H-pyran-2-one hydrochloride has been extensively studied for its potential applications in various fields. In the medical field, it has been shown to improve tissue oxygenation and reduce ischemia-reperfusion injury in animal models. This compound has also been studied for its potential use in the treatment of pulmonary hypertension and other cardiovascular diseases.
In addition to its medical applications, 6-methyl-4-(piperidin-4-yloxy)-2H-pyran-2-one hydrochloride has been studied for its use in agriculture as a plant growth regulator. It has been shown to improve plant growth and yield in various crops, making it a promising tool for sustainable agriculture.
properties
IUPAC Name |
6-methyl-4-piperidin-4-yloxypyran-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-8-6-10(7-11(13)14-8)15-9-2-4-12-5-3-9;/h6-7,9,12H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPUZKHUSUNMAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-(piperidin-4-yloxy)-2H-pyran-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



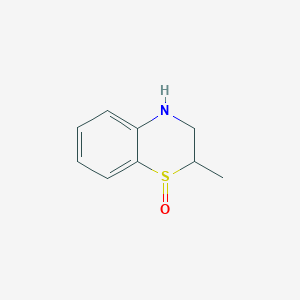
![N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride](/img/structure/B1432135.png)
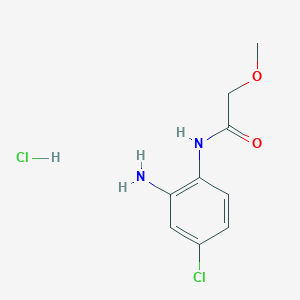
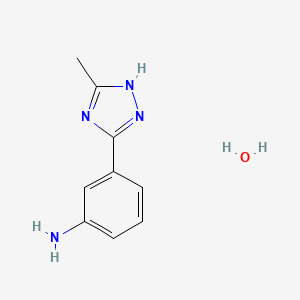
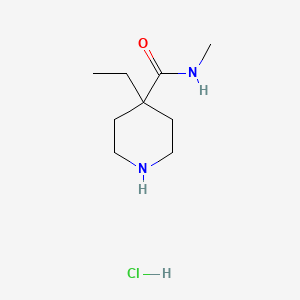
![9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride](/img/structure/B1432140.png)
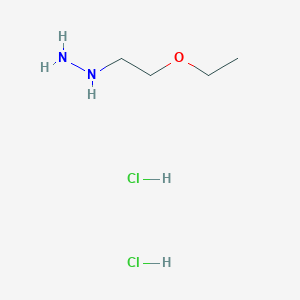
![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B1432142.png)

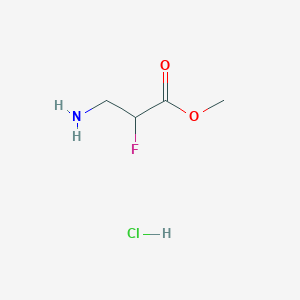
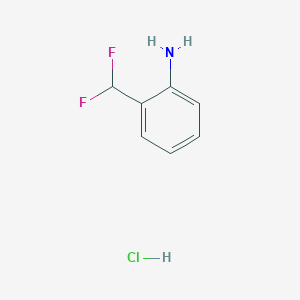
![2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate](/img/structure/B1432146.png)
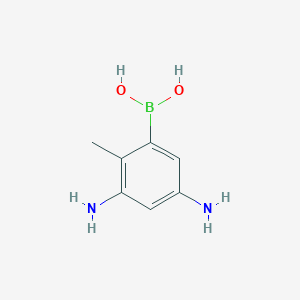
![[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride](/img/structure/B1432156.png)